Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate
Description
Chemical Identity and Structural Features
This compound has a molecular formula of $$ \text{C}{17}\text{H}{15}\text{Br}\text{N}{2}\text{O}{4} $$ and a molecular weight of 391.22 g/mol. The compound’s structure comprises a benzimidazole core (a fusion of benzene and imidazole rings) substituted at position 2 with a 3-bromo-4,5-dimethoxyphenyl group and at position 6 with a methyl carboxylate moiety (Figure 1). The SMILES notation $$ \text{O=C(C1=CC=C2C(NC(C3=CC(OC)=C(OC)C(Br)=C3)=N2)=C1)OC} $$ precisely encodes its connectivity, highlighting the bromine atom at the phenyl ring’s 3-position and methoxy groups at the 4- and 5-positions.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{17}\text{H}{15}\text{Br}\text{N}{2}\text{O}{4} $$ |
| Molecular Weight | 391.22 g/mol |
| Substituents | 3-Bromo-4,5-dimethoxyphenyl, Methyl carboxylate |
| SMILES | O=C(C1=CC=C2C(NC(C3=CC(OC)=C(OC)C(Br)=C3)=N2)=C1)OC |
The bromine atom introduces steric and electronic effects, potentially enhancing binding affinity in biological systems, while the methoxy groups contribute to solubility and metabolic stability. The methyl carboxylate at position 6 may serve as a synthetic handle for further derivatization, a common strategy in prodrug design.
Properties
Molecular Formula |
C17H15BrN2O4 |
|---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
methyl 2-(3-bromo-4,5-dimethoxyphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H15BrN2O4/c1-22-14-8-10(6-11(18)15(14)23-2)16-19-12-5-4-9(17(21)24-3)7-13(12)20-16/h4-8H,1-3H3,(H,19,20) |
InChI Key |
KTSOARGNFORFCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OC)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 4,5-dimethoxyphenyl derivatives followed by cyclization with o-phenylenediamine to form the benzimidazole core. The final step involves esterification with methyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:
The compound's mechanism of action appears to involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
These findings suggest that the compound could be developed into a novel antimicrobial agent.
Case Study 1: Multi-Kinase Inhibitors
A study published in Pharmaceuticals focused on the synthesis of benzimidazole derivatives, including this compound, as potential multi-kinase inhibitors. The results indicated that compounds with similar structural features exhibited potent cytotoxicity against multiple cancer cell lines, highlighting their therapeutic potential in oncology .
Case Study 2: Structure-Activity Relationship Studies
Investigations into the structure-activity relationships of benzimidazole derivatives revealed that the presence of bromine and methoxy groups significantly enhances biological activity. The synthesized compounds were compared with standard chemotherapeutics like doxorubicin and sorafenib, showing comparable or superior efficacy in inhibiting cancer cell growth .
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
Target Compound and Close Analogs
Condensation: Reaction of 2,3-diaminobenzoic acid derivatives with substituted aldehydes in methanol/H2SO4 under reflux (72 hours) .
Microwave-assisted synthesis : For hydrazide derivatives (e.g., compound 6 in ), microwave heating (240°C, 10 bar) reduces reaction time to 10 minutes .
Example Yields :
- Methyl 2-(4-methoxyphenyl)-1H-benzimidazole-6-carboxylate: 75% yield .
- Methyl 2-(4-ethoxyphenyl)-1H-benzimidazole-6-carboxylate: 60% yield .
Challenges : Brominated analogs may require stricter temperature control to avoid debromination.
Physicochemical Properties
Biological Activity
Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (CAS: 1416346-87-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antiviral therapy. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C16H13BrN2O4
- Molecular Weight : 377.19 g/mol
- Purity : Standard purity is reported at 97% .
The biological activity of this compound is largely attributed to its structural features, specifically the benzimidazole core and the presence of electron-donating groups such as methoxy groups. These features enhance its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. A study focusing on similar benzimidazole derivatives demonstrated that the introduction of electron-donating groups on the phenyl ring significantly increased cytotoxicity against various cancer cell lines. For instance, a related compound with a trimethoxyphenyl group showed an IC50 value of 11.75 µg/mL against A549 lung cancer cells .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Methyl 2-(3-bromo-4,5-dimethoxyphenyl) | A549 | 11.75 |
| N-substituted benzimidazole derivative | A549 | 11.75 |
| Benzimidazole with different substitutions | Various | Varies |
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for its antiviral potential. The compound is part of a class of antiviral agents that have been shown to inhibit viral replication through various mechanisms, including interference with viral polymerases and proteases .
Case Studies and Research Findings
- Anticancer Studies :
- Antiviral Research :
-
Structure-Activity Relationship (SAR) :
- Research into SAR has shown that modifications to the phenyl ring can significantly alter biological activity. For example, compounds with halogen substitutions exhibited varying degrees of potency against cancer cell lines, suggesting that careful structural modifications can optimize therapeutic effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate?
- Methodology : A common approach involves refluxing precursor compounds (e.g., substituted phenyl derivatives) with methanol and a catalytic amount of sulfuric acid for extended periods (e.g., 72 hours) to facilitate esterification and cyclization. Purification is typically achieved via filtration and column chromatography using solvents like ethyl acetate/hexane .
- Critical Parameters : Reaction duration, acid catalyst concentration, and solvent polarity significantly impact yield. For example, prolonged reflux ensures complete cyclization of the benzimidazole core .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- FTIR : Confirms functional groups (e.g., C=N stretch at ~1611 cm⁻¹ for the imidazole ring, C-Br at ~590 cm⁻¹) .
- NMR : NMR (δ 7.36–8.35 ppm) verifies aromatic protons and substituent positioning .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 222.12) and isotopic patterns (for bromine) validate molecular weight and halogen presence .
Q. What safety precautions are essential during handling?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Ensure adequate ventilation to prevent inhalation. In case of spills, collect residues using non-reactive materials and dispose following hazardous waste protocols .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?
- Methodology : Perform molecular docking studies targeting receptors like EGFR. For example, derivatives of similar benzimidazoles showed binding affinities to EGFR’s kinase domain, with IC values calculated using AutoDock Vina .
- Data Interpretation : Correlate substituent effects (e.g., bromo vs. methoxy groups) with binding energy scores to optimize bioactivity .
Q. What catalytic systems enhance reactivity in dopamine oxidation studies involving benzimidazole derivatives?
- Experimental Design : Use copper complexes (e.g., benzimidazolyl-phenol ligands) to catalyze dopamine oxidation. Monitor reaction progress via UV-Vis spectroscopy for aminochrome formation, a dopamine metabolite .
- Optimization : Vary metal-ligand ratios and solvent polarity (e.g., aqueous vs. organic media) to improve catalytic efficiency .
Q. How can ADMET properties be evaluated computationally for this compound?
- Tools : Use SwissADME or ProTox-II to predict parameters like bioavailability, BBB permeability, and hepatotoxicity. For example, LogP values >3 may indicate poor solubility, requiring structural tweaks (e.g., introducing polar groups) .
- Validation : Compare in silico predictions with in vitro assays (e.g., Caco-2 cell permeability) to refine models .
Q. What strategies resolve contradictions in synthetic yields reported across studies?
- Troubleshooting :
- Catalyst Screening : Test alternative catalysts (e.g., MnO or Ru-complexes) to improve reaction kinetics .
- Reaction Monitoring : Use TLC/HPLC to identify intermediate bottlenecks (e.g., incomplete esterification) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
